![molecular formula C11H17N3O2S B5612208 1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine](/img/structure/B5612208.png)
1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine
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Description
Synthesis Analysis
The synthesis of related sulfonyl piperazine compounds typically involves nucleophilic substitution reactions. For instance, 1-benzhydryl-4-methanesulfonyl-piperazine was synthesized through the reaction of 1-benzhydryl-piperazine with methyl sulfonyl chloride, showcasing a method that could be adapted for 1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine (Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of sulfonyl piperazine derivatives has been studied through various spectroscopic techniques and X-ray crystallography. These studies reveal that the piperazine ring often adopts a chair conformation, with the sulfonyl group presenting a distorted tetrahedral geometry (Naveen et al., 2007).
Chemical Reactions and Properties
The reactivity of sulfonyl piperazine compounds includes their participation in nucleophilic substitution reactions, as demonstrated in their synthesis. These reactions are pivotal for further functionalization and the development of compounds with desired biological activities. Notably, the sulfonyl group's presence affects the electron distribution within the molecule, influencing its reactivity (Oishi et al., 1989).
Physical Properties Analysis
The physical properties of sulfonyl piperazine compounds, such as solubility and crystallinity, are influenced by their molecular structure. The presence of the sulfonyl group can enhance solubility in polar solvents, which is essential for their application in pharmaceutical formulations (Prabhuswamy et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine and related compounds are characterized by their ability to form stable hydrogen bond interactions and π···π stacking, which are crucial for their supramolecular assembly and interaction with biological targets (Prabhuswamy et al., 2017).
Future Directions
The future directions of research on “1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine” and related compounds could involve further exploration of their synthetic routes, reactivity, and potential applications in various fields . The development of more efficient and environmentally benign synthesis methods could also be a focus .
properties
IUPAC Name |
1-methylsulfonyl-4-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)10-11-4-2-3-5-12-11/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWOUFDFTOOASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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